![molecular formula C6H12FNO3 B234755 Chaetomellic acid A CAS No. 148796-51-4](/img/structure/B234755.png)
Chaetomellic acid A
Overview
Description
Chaetomellic acid A is a potent farnesyltransferase inhibitor . It is an alkyl dicarboxylic acid isolated from the fermentation of Chaetomella acutiseta . It has been shown to be a potent, highly specific inhibitor of RAS farnesyl protein transferase (FPTase) .
Synthesis Analysis
Chaetomellic acid A has been synthesized through various methods. One approach involves the preparation of novel Chaetomellic acid A analogues that incorporate aromatic rings in the alkyl tail . Another method involves a one-step process by Barton radical decarboxylation, namely, irradiation of thiohydroxamic esters derived from carboxylic acids, in the presence of citraconic anhydride .Molecular Structure Analysis
The molecular formula of Chaetomellic acid A is C19H32O4 2Na . Its molecular weight is 370.4 . The IUPAC name for Chaetomellic acid A is (Z)-2-methyl-3-tetradecylbut-2-enedioic acid .Chemical Reactions Analysis
Chaetomellic acids A and B are reversible inhibitors, resemble farnesyl diphosphate and probably inhibit FPTase by substituting for farnesyl diphosphate .Physical And Chemical Properties Analysis
Chaetomellic acid A is a solid substance . Its CAS Number is 148796-51-4 .Scientific Research Applications
Inhibition of Farnesyl-Protein Transferase : Chaetomellic acid A, isolated from Chaetomella acutiseta, is a potent and specific inhibitor of farnesyl-protein transferase (FPTase). This enzyme is crucial in the post-translational modification of proteins like Ras, which play a significant role in cell signaling and cancer progression. Chaetomellic acid A inhibits FPTase by mimicking farnesyl pyrophosphate, the natural substrate of the enzyme (Singh et al., 1993); (Lingham et al., 1993).
Synthesis and Structural Modifications : Various studies have focused on the efficient synthesis and structural modification of Chaetomellic acid A. These studies aim to enhance the compound's yield, understand its structure-activity relationship, and develop analogs with potentially improved or varied biological activities (Singh et al., 2000); (Kar & Argade, 2002).
Potential Therapeutic Applications : Beyond its role as a FPTase inhibitor, Chaetomellic acid A has been explored for other potential therapeutic applications. For instance, a study investigated its effects on oxidative stress and renal function in a rat model, suggesting its potential in attenuating oxidative stress induced by renal mass reduction (Nogueira et al., 2017).
Mechanistic Studies and Novel Synthesis Routes : Other research efforts have focused on understanding the mechanisms behind the synthesis of Chaetomellic acid A and developing new, more efficient synthesis routes. These studies contribute to a deeper understanding of the compound and facilitate its large-scale production for further research and potential therapeutic use (Bellesia et al., 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(Z)-2-methyl-3-tetradecylbut-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21/h3-15H2,1-2H3,(H,20,21)(H,22,23)/b17-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSDRNDLXFVDED-MSUUIHNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=C(C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C(=C(\C)/C(=O)O)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chaetomellic acid A | |
CAS RN |
148796-51-4 | |
Record name | Chaetomellic acid A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148796514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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